molecular formula C7H5ClF2O B13170727 2-Chloro-4-(difluoromethyl)phenol

2-Chloro-4-(difluoromethyl)phenol

Cat. No.: B13170727
M. Wt: 178.56 g/mol
InChI Key: UEOOTEHJIAJGLL-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the difluoromethylation of phenol derivatives. This process typically employs difluorocarbene precursors, such as 2-Chloro-2,2-difluoroacetophenone, which react with phenol derivatives in the presence of a base like potassium hydroxide or potassium carbonate . The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the difluoromethyl group or other substituents.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted phenols, quinones, and reduced derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-Chloro-4-(difluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s reactivity and stability, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(difluoromethyl)phenol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)phenol

InChI

InChI=1S/C7H5ClF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H

InChI Key

UEOOTEHJIAJGLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)O

Origin of Product

United States

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